Chemical Scaffold Differentiation: STAT3-IN-13r vs. Azetidine-Based Irreversible Inhibitors (H182)
STAT3-IN-13r, as a derivative of the 2-amino-3-cyanothiophene series, exhibits reversible binding to the STAT3 SH2 domain with a KD of 0.46 μM (as demonstrated by the parent compound STAT3-IN-13) [1]. In contrast, azetidine-based inhibitors such as H182 function as irreversible covalent binders that target cysteine residues Cys468 and Cys542 on STAT3, with an IC50 range of 0.38–0.98 μM for STAT3 inhibition and >15.8 μM for STAT1/STAT5 [2]. The reversible binding mechanism of STAT3-IN-13r allows for washout and temporal control of pathway inhibition, whereas irreversible azetidine compounds produce sustained target engagement that persists beyond compound clearance [2].
| Evidence Dimension | Binding mode and target engagement kinetics |
|---|---|
| Target Compound Data | Reversible SH2 domain binding; KD = 0.46 μM (based on STAT3-IN-13 parent compound) |
| Comparator Or Baseline | H182 (azetidine-based): Irreversible covalent binding to Cys468/Cys542; STAT3 IC50 = 0.38–0.98 μM; STAT1/STAT5 IC50 > 15.8 μM |
| Quantified Difference | Reversible vs. irreversible mechanism; selectivity window for STAT3 over STAT1/STAT5: >16–42× for H182 |
| Conditions | In vitro binding assays; STAT3 SH2 domain; STAT1/STAT5 selectivity assessed in cellular assays |
Why This Matters
The choice between reversible (STAT3-IN-13r) and irreversible (H182) STAT3 inhibition dictates experimental design for target engagement duration, washout studies, and safety pharmacology profiling.
- [1] Jin W, Zhang T, Zhou W, et al. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. J Med Chem. 2022;65(9):6710-6728. View Source
- [2] Yue P, Zhu Y, Brotherton-Pleiss C, et al. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Lett. 2022;534:215613. View Source
